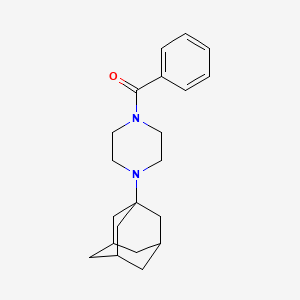![molecular formula C18H28N2O2 B5422586 3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol](/img/structure/B5422586.png)
3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol is a chemical compound that belongs to the class of psychoactive drugs known as designer drugs. It is also known by its street name, "Flakka." This compound is similar in structure to other designer drugs such as bath salts and synthetic cannabinoids. It has gained popularity in recent years due to its potent psychoactive effects and its availability on the black market.
Mecanismo De Acción
The exact mechanism of action of 3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol is not fully understood. However, it is known to act as a potent agonist at the dopamine transporter, leading to an increase in dopamine release in the brain. This increase in dopamine release is thought to be responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, elevated blood pressure, hyperthermia, and agitation. It can also cause hallucinations, delusions, and paranoia. Long-term use of the compound can lead to addiction, psychosis, and other serious health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol has several advantages and limitations for use in laboratory experiments. The compound's potent psychoactive effects make it a useful tool for studying the effects of dopamine on the brain. However, the compound's potential for addiction and other serious health problems make it a risky substance to work with.
Direcciones Futuras
Future research on 3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol should focus on several areas. These include the development of safer and more effective treatments for addiction and other health problems associated with the compound's use. Additional research is also needed to better understand the compound's mechanism of action and its potential therapeutic applications. Finally, efforts should be made to educate the public about the dangers of using psychoactive designer drugs like this compound.
Métodos De Síntesis
The synthesis of 3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol is a complex process that involves several steps. The first step is the synthesis of the precursor compound, 3-(4-methylphenyl)-2-oxo-pyrrolidine-1-acetamide. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.
Aplicaciones Científicas De Investigación
3-[(dimethylamino)methyl]-1-(5-phenylpentanoyl)-3-pyrrolidinol has been the subject of several scientific studies. These studies have focused on the compound's mechanism of action, biochemical and physiological effects, and its potential therapeutic applications.
Propiedades
IUPAC Name |
1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-5-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-19(2)14-18(22)12-13-20(15-18)17(21)11-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,22H,6-7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFRLNNZIJLKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCN(C1)C(=O)CCCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5422503.png)

![4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5422521.png)
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-N-methyl-2-furamide](/img/structure/B5422523.png)
![(4-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5422525.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5422531.png)

![5-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B5422552.png)
![N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]-4-methylbenzamide](/img/structure/B5422557.png)
![1-(4-fluorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5422563.png)
![2-tert-butyl-6-(2,5-dimethoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5422566.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5422575.png)
